1-[2-(4-Oxothieno[2,3-d]pyrimidin-3-yl)ethyl]piperidine-3-carboxamide
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Overview
Description
1-[2-(4-Oxothieno[2,3-d]pyrimidin-3-yl)ethyl]piperidine-3-carboxamide is a complex organic compound that features a thienopyrimidine core linked to a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Oxothieno[2,3-d]pyrimidin-3-yl)ethyl]piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Attachment of the Piperidine Moiety: The thienopyrimidine core can be functionalized to introduce an ethyl linker, which is then reacted with piperidine-3-carboxylic acid or its derivatives to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Oxothieno[2,3-d]pyrimidin-3-yl)ethyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium azide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving thienopyrimidine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(4-Oxothieno[2,3-d]pyrimidin-3-yl)ethyl]piperidine-3-carboxamide would depend on its specific interactions with biological targets. Generally, compounds with thienopyrimidine cores can interact with enzymes or receptors, modulating their activity. The piperidine moiety may enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds like thieno[2,3-d]pyrimidin-4-one.
Piperidine Carboxamides: Compounds like piperidine-3-carboxamide derivatives.
Uniqueness
1-[2-(4-Oxothieno[2,3-d]pyrimidin-3-yl)ethyl]piperidine-3-carboxamide is unique due to its specific combination of a thienopyrimidine core and a piperidine carboxamide moiety, which may confer distinct biological or chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c15-12(19)10-2-1-4-17(8-10)5-6-18-9-16-13-11(14(18)20)3-7-21-13/h3,7,9-10H,1-2,4-6,8H2,(H2,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCURPLBLRILBNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN2C=NC3=C(C2=O)C=CS3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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